
Thymidine-5'-diphospho-beta-D-xylose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件: 胸腺嘧啶-5'-二磷酸-β-D-木糖的合成通常涉及胸腺嘧啶的磷酸化,然后用木糖进行糖基化。 反应条件通常需要使用特定的催化剂和受控环境,以确保二磷酸键的正确形成 。
工业生产方法: 工业生产胸腺嘧啶-5'-二磷酸-β-D-木糖的方法没有广泛记录,但它们可能涉及类似于实验室环境中使用的那些大规模合成技术,并针对产量和纯度进行了优化 。
化学反应分析
反应类型: 胸腺嘧啶-5'-二磷酸-β-D-木糖经历各种化学反应,包括氧化、还原和取代。 这些反应对其在生化途径中的作用至关重要 。
常见试剂和条件: 用于胸腺嘧啶-5'-二磷酸-β-D-木糖反应的常见试剂包括氧化剂、还原剂和亲核试剂。 这些反应的条件通常涉及特定的 pH 值、温度和催化剂的存在 。
主要产物: 胸腺嘧啶-5'-二磷酸-β-D-木糖反应形成的主要产物取决于反应类型。 例如,氧化可能导致形成脱羟基衍生物,而取代反应可能导致形成各种糖基化产物 。
科学研究应用
胸腺嘧啶-5'-二磷酸-β-D-木糖在科学研究中具有广泛的应用:
化学: 它被用作合成复杂核苷酸和核苷的先驱.
生物学: 它在涉及核苷酸代谢的生化途径的研究中起作用.
医学: 正在研究其潜在的治疗应用,尤其是在抗病毒和抗癌药物领域.
工业: 它用于生产各种生化试剂和诊断工具.
作用机制
胸腺嘧啶-5'-二磷酸-β-D-木糖的作用机制涉及其作为酶促反应底物的作用。 已知它通过一个包含氧化、脱水和还原的三步过程催化 dTDP-D-葡萄糖脱水形成 dTDP-6-脱氧-D-木糖-4-己酮糖 。 这个过程对于各种生化化合物的合成和途径至关重要 。
类似化合物:
- 胸腺嘧啶-5'-二磷酸-β-D-葡萄糖
- 胸腺嘧啶-5'-二磷酸-β-D-半乳糖
- 胸腺嘧啶-5'-二磷酸-β-D-甘露糖
比较: 胸腺嘧啶-5'-二磷酸-β-D-木糖因其特定的结构和木糖部分的存在而独一无二。 这与其他类似化合物不同,这些化合物可能具有不同的糖部分,例如葡萄糖、半乳糖或甘露糖。 这些结构差异导致其生化作用和应用的差异 。
总之,胸腺嘧啶-5'-二磷酸-β-D-木糖是科学研究各个领域中非常重要的化合物
相似化合物的比较
- Thymidine-5’-Diphospho-Beta-D-Glucose
- Thymidine-5’-Diphospho-Beta-D-Galactose
- Thymidine-5’-Diphospho-Beta-D-Mannose
Comparison: Thymidine-5’-Diphospho-Beta-D-Xylose is unique due to its specific structure and the presence of the xylose moiety. This distinguishes it from other similar compounds, which may have different sugar moieties such as glucose, galactose, or mannose. These structural differences result in variations in their biochemical roles and applications .
属性
分子式 |
C15H24N2O15P2 |
|---|---|
分子量 |
534.30 g/mol |
IUPAC 名称 |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H24N2O15P2/c1-6-3-17(15(23)16-13(6)22)10-2-7(18)9(30-10)5-29-33(24,25)32-34(26,27)31-14-12(21)11(20)8(19)4-28-14/h3,7-12,14,18-21H,2,4-5H2,1H3,(H,24,25)(H,26,27)(H,16,22,23)/t7-,8+,9+,10+,11-,12+,14+/m0/s1 |
InChI 键 |
AJUADKZRQSBUAK-KDGZBOQCSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(CO3)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4R,5R)-3,4-Dihydroxy-N,N'-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-YL]-2,5-bis(2-phenylethyl)hexanediamide](/img/structure/B10777540.png)
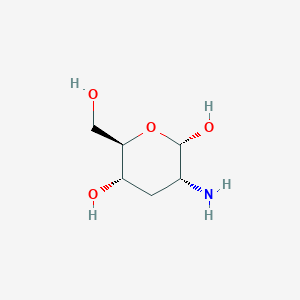
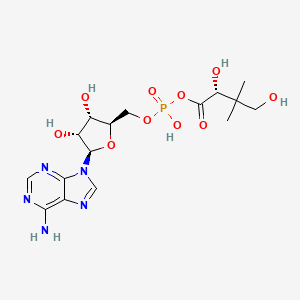
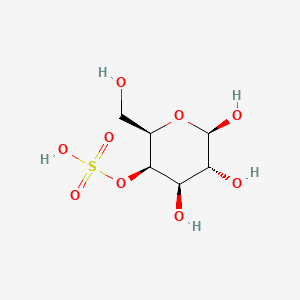
![[(2S,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777567.png)
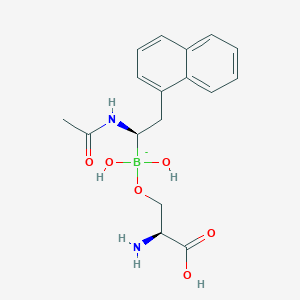
![4-(2-Amino-ethoxy)-2-[(3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-but-3-enoic acid](/img/structure/B10777572.png)
![4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino}hexopyranose](/img/structure/B10777584.png)

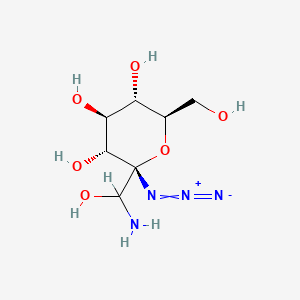
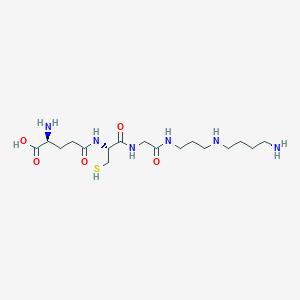
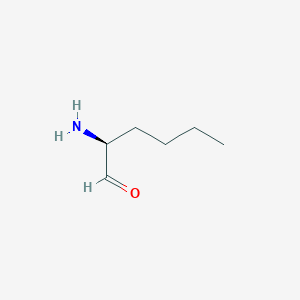

![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777628.png)
